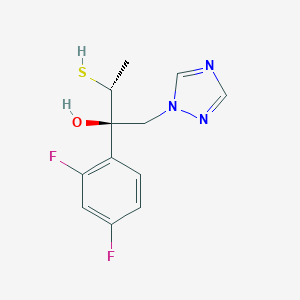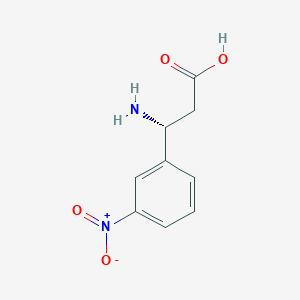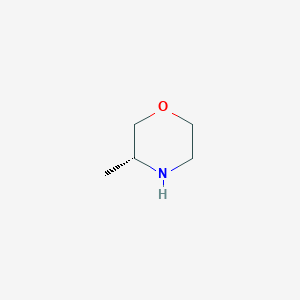
Dfpmtb
Descripción general
Descripción
Dfpmtb is a chemical compound that features a combination of a difluorophenyl group, a mercapto group, and a triazole ring
Métodos De Preparación
The synthesis of Dfpmtb can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluorobenzaldehyde with 1H-1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with a mercapto compound under controlled conditions to yield the final product .
Análisis De Reacciones Químicas
Dfpmtb undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the triazole ring or the difluorophenyl group.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Aplicaciones Científicas De Investigación
Dfpmtb has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of antifungal agents.
Industry: The compound is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of Dfpmtb involves its interaction with specific molecular targets. The triazole ring is known to inhibit the activity of certain enzymes, such as 14-α lanosterol demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death .
Comparación Con Compuestos Similares
Similar compounds to Dfpmtb include:
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, a widely used antifungal agent.
Voriconazole: A derivative of fluconazole with enhanced antifungal activity.
Itraconazole: Another triazole antifungal with a broader spectrum of activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity .
Propiedades
Número CAS |
135272-34-3 |
|---|---|
Fórmula molecular |
C12H13F2N3OS |
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
(2R,3R)-2-(2,4-difluorophenyl)-3-sulfanyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C12H13F2N3OS/c1-8(19)12(18,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1 |
Clave InChI |
XAIWELGWMZINMU-PRHODGIISA-N |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |
SMILES isomérico |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |
SMILES canónico |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |
Sinónimos |
2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol DFPMTB |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)



![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)


